Cas no 128117-22-6 (Benzyl 3-hydroxyazetidine-1-carboxylate)

Benzyl 3-hydroxyazetidine-1-carboxylate structure
128117-22-6 structure
商品名:Benzyl 3-hydroxyazetidine-1-carboxylate
CAS番号:128117-22-6
MF:C11H13NO3
メガワット:207.2258
MDL:MFCD09037849
CID:838519
PubChem ID:10081755

Benzyl 3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Cbz-3-Hydroxyazetidine
    • [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
    • 1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
    • benzyl 3-hydroxyazetidine-1-carboxylate
    • N-Cbz-3-hydroxyazetidine
    • 1-Cbz-3-(hydroxy)azetidine
    • Phenylmethyl 3-hydroxyazetidine-1-carboxylate
    • 1-N-CBZ-3-HYDROXYAZETIDINE
    • 1-Benzyloxycarbonyl-3-hydroxyazetidine
    • 3-Hydroxy-azetidine-1-carboxylic acid benzyl ester
    • AMBZ0205
    • XJWSNDGCJMGHSR-UHFFFAOYSA-N
    • HT844
    • RW3821
    • TRA0043862
    • 3-Hydroxy-azetidine-1-carboxylic acid benzylester
    • SY018172
    • CS-M1634
    • SCHEMBL603957
    • HY-77475
    • PB27970
    • MFCD09037849
    • AC-26591
    • FS-2446
    • 128117-22-6
    • Q-103132
    • DTXSID30435306
    • AKOS012406600
    • DB-003396
    • EN300-80142
    • 1-Azetidinecarboxylic acid 3-hydroxy-, phenylMethyl ester
    • Benzyl 3-hydroxyazetidine-1-carboxylate
    • MDL: MFCD09037849
    • インチ: 1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
    • InChIKey: XJWSNDGCJMGHSR-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])N(C(=O)OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 207.09000
  • どういたいしつりょう: 207.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.317
  • ふってん: 356.7°C at 760 mmHg
  • フラッシュポイント: 169.518℃
  • 屈折率: 1.608
  • PSA: 49.77000
  • LogP: 0.93760

Benzyl 3-hydroxyazetidine-1-carboxylate セキュリティ情報

Benzyl 3-hydroxyazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K01853-100g
1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
128117-22-6 98%
100g
$115 2024-06-08
Ambeed
A162071-5g
1-Cbz-3-Hydroxyazetidine
128117-22-6 97%
5g
$11.0 2025-02-26
Ambeed
A162071-25g
1-Cbz-3-Hydroxyazetidine
128117-22-6 97%
25g
$19.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C47940-1g
1-Cbz-3-Hydroxyazetidine
128117-22-6 97%
1g
¥26.0 2023-09-08
abcr
AB284228-50 g
3-Hydroxy-azetidine-1-carboxylic acid benzyl ester, 97%; .
128117-22-6 97%
50 g
€153.50 2023-07-20
eNovation Chemicals LLC
D494276-25G
benzyl 3-hydroxyazetidine-1-carboxylate
128117-22-6 97%
25g
$45 2023-09-03
abcr
AB284228-250g
3-Hydroxy-azetidine-1-carboxylic acid benzyl ester, 97%; .
128117-22-6 97%
250g
€332.40 2025-02-27
Ambeed
A162071-500g
1-Cbz-3-Hydroxyazetidine
128117-22-6 97%
500g
$374.0 2025-02-26
ChemScence
CS-M1634-25g
1-Cbz-3-Hydroxyazetidine
128117-22-6 99.39%
25g
$46.0 2022-04-28
Ambeed
A162071-10g
1-Cbz-3-Hydroxyazetidine
128117-22-6 97%
10g
$15.0 2025-02-26

Benzyl 3-hydroxyazetidine-1-carboxylate 合成方法

Benzyl 3-hydroxyazetidine-1-carboxylate 関連文献

Benzyl 3-hydroxyazetidine-1-carboxylateに関する追加情報

Professional Introduction to Benzyl 3-hydroxyazetidine-1-carboxylate (CAS No. 128117-22-6)

Benzyl 3-hydroxyazetidine-1-carboxylate, a compound with the chemical formula C10H11O3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 128117-22-6, has garnered attention due to its structural complexity and potential applications in drug development. The presence of both azetidine and hydroxyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry.

The structural motif of Benzyl 3-hydroxyazetidine-1-carboxylate features a six-membered azetidine ring substituted with a hydroxyl group at the 3-position and an ester group at the 1-position, further protected by a benzyl moiety. This configuration not only provides stability to the molecule but also allows for facile modifications at various positions, making it a valuable building block in medicinal chemistry. The benzyl ester group, in particular, can be hydrolyzed under mild conditions to reveal the corresponding carboxylic acid, which can then be further functionalized to yield a wide array of derivatives.

In recent years, there has been growing interest in azetidine derivatives due to their potential biological activities. The hydroxyl group in Benzyl 3-hydroxyazetidine-1-carboxylate can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. This feature has led to its exploration as a scaffold for designing molecules with therapeutic properties. For instance, modifications at the hydroxyl and ester positions have been investigated for their effects on receptor binding affinity and metabolic stability.

One of the most compelling aspects of Benzyl 3-hydroxyazetidine-1-carboxylate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. The azetidine ring itself is a common structural feature in many bioactive molecules, providing both rigidity and flexibility necessary for effective binding. The hydroxyl group further enhances this potential by allowing for diverse chemical modifications.

The synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the reaction of an azetidinone derivative with benzyl alcohol under basic conditions to form the benzyl ester. Subsequent functionalization of the hydroxyl group can be achieved through various methods, including oxidation or reduction strategies, depending on the desired final product.

Recent advancements in synthetic methodologies have also contributed to more efficient routes for producing Benzyl 3-hydroxyazetidine-1-carboxylate. For example, catalytic hydrogenation techniques have been employed to introduce the hydroxyl group with higher selectivity and yield. Additionally, green chemistry principles have been integrated into these processes to minimize waste and improve sustainability. These innovations not only enhance the practicality of producing this compound but also align with broader efforts to make pharmaceutical synthesis more environmentally friendly.

The biological evaluation of Benzyl 3-hydroxyazetidine-1-carboxylate and its derivatives has revealed several promising activities. Studies have shown that certain modifications can lead to compounds with potent inhibitory effects on enzymes such as kinases and proteases. These enzymes are often overexpressed in pathological conditions like cancer, making them attractive targets for drug discovery. Furthermore, the ability of these derivatives to modulate receptor activity has opened up avenues for developing treatments for neurological disorders.

In conclusion, Benzyl 3-hydroxyazetidine-1-carboxylate (CAS No. 128117-22-6) is a versatile and valuable compound in pharmaceutical research. Its unique structural features and synthetic accessibility make it an excellent candidate for developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic strategies, this molecule is poised to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
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